molecular formula C25H18N2O5 B2470396 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1171359-67-3

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2470396
CAS No.: 1171359-67-3
M. Wt: 426.428
InChI Key: NVQSCIRWVMMCNV-UHFFFAOYSA-N
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Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and isoxazole intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction to form the isoxazole ring . The xanthene core is then introduced through a series of condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.

    N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole group and have shown potent growth inhibition properties against various cancer cell lines.

Uniqueness

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its combination of structural motifs, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for use in diverse applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5/c28-25(24-17-5-1-3-7-19(17)31-20-8-4-2-6-18(20)24)26-13-16-12-22(32-27-16)15-9-10-21-23(11-15)30-14-29-21/h1-12,24H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQSCIRWVMMCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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